

# Application Notes and Protocols for WBC100 in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] The transcription factor c-Myc is a key driver in many human cancers, including AML, where its overexpression is often associated with poor prognosis.[2][3][4] Historically, c-Myc has been considered an "undruggable" target.[2][5] **WBC100** is a novel, orally active small-molecule that functions as a "molecular glue" to induce the selective degradation of c-Myc protein.[2][4][5][6][7] This document provides detailed application notes and protocols for the use of **WBC100** in preclinical AML research models.

### **Mechanism of Action**

**WBC100** targets the nuclear localization signal 1 (NLS1)—Basic—nuclear localization signal 2 (NLS2) region of the c-Myc protein.[2][5][7] This binding event facilitates the recruitment of the E3 ubiquitin ligase CHIP, leading to the ubiquitination and subsequent degradation of c-Myc by the 26S proteasome.[2][4][5][6][7] The degradation of c-Myc ultimately results in the induction of apoptosis in cancer cells that are dependent on high levels of this oncoprotein.[2][5]





Click to download full resolution via product page

Figure 1: Proposed mechanism of action for WBC100.

## In Vitro Efficacy of WBC100 in AML Cell Lines

**WBC100** demonstrates potent and selective cytotoxic activity against AML cell lines with high c-Myc expression. The half-maximal inhibitory concentration (IC50) values for various cell lines after 72 hours of treatment are summarized below.



| Cell Line | Cancer Type                            | c-Myc<br>Expression | IC50 (nM) | Reference |
|-----------|----------------------------------------|---------------------|-----------|-----------|
| MOLM-13   | Acute Myeloid<br>Leukemia              | High                | 16        | [6]       |
| H9        | T-cell Lymphoma                        | High                | 17        | [6]       |
| Mia-paca2 | Pancreatic<br>Ductal<br>Adenocarcinoma | High                | 61        | [6]       |
| L02       | Normal Human<br>Liver                  | Low                 | 2205      | [6]       |
| MRC-5     | Normal Human<br>Lung                   | Low                 | 151       | [6]       |
| WI38      | Normal Human<br>Lung                   | Low                 | 570       | [6]       |

Table 1: In vitro activity of **WBC100** in various cancer and normal cell lines.

## In Vivo Efficacy of WBC100 in AML Xenograft Models

WBC100 has shown significant anti-tumor activity in preclinical in vivo models of AML.

## Orthotopic MOLM-13 Xenograft Model

In a study using an orthotopic human AML model with refractory MOLM-13-luciferase cells in NOD/SCID/IL2Ry-/- (NSG) mice, orally administered **WBC100** demonstrated dose-dependent antitumor activity.[2][6]



| Treatment Group<br>(n=10 per group) | Dosage & Administration                                 | Outcome                                                                     | Reference |
|-------------------------------------|---------------------------------------------------------|-----------------------------------------------------------------------------|-----------|
| Vehicle Control                     | N/A                                                     | Progressive disease                                                         | [2]       |
| WBC100                              | 0.1 mg/kg, orally,<br>twice daily for 21 days           | Significant tumor<br>growth inhibition and<br>prolonged survival.[4]<br>[6] | [6]       |
| WBC100                              | 0.2 mg/kg, orally,<br>twice daily for 21 days           | Potent tumor regression, with all mice being disease-free.[2][4][6]         | [2][6]    |
| WBC100                              | 0.4 mg/kg, orally,<br>twice daily for 21 days           | Potent tumor regression, with all mice being disease-free.[2][4][6]         | [2][6]    |
| (+)-JQ1 (BET inhibitor)             | 50 mg/kg,<br>intraperitoneal, once<br>daily for 14 days | No obvious effect on tumor growth.[4][6]                                    | [6]       |

Table 2: In vivo efficacy of **WBC100** in the MOLM-13 orthotopic AML model.

## Patient-Derived Xenograft (PDX) Model

**WBC100** was also effective in a patient-derived xenograft (PDX) mouse model, confirming its activity against primary c-Myc overexpressing leukemia cells.[2]

| Treatment Group<br>(n=5 per group) | Dosage & Administration                                             | Outcome                                    | Reference |
|------------------------------------|---------------------------------------------------------------------|--------------------------------------------|-----------|
| Vehicle Control                    | N/A                                                                 | Progressive tumor growth.                  | [2]       |
| WBC100                             | Orally for 21 days<br>(specific dosage not<br>detailed in abstract) | Significant inhibition of tumor growth.[8] | [2]       |



Table 3: In vivo efficacy of WBC100 in an AML PDX model.

# Experimental Protocols In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 values of WBC100 in AML cell lines.

#### Materials:

- AML cell lines (e.g., MOLM-13)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- WBC100 stock solution (dissolved in a suitable solvent, e.g., DMSO)
- · 96-well plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

#### Procedure:

- Seed AML cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Prepare serial dilutions of WBC100 in complete culture medium.
- Remove the old medium and add the medium containing different concentrations of WBC100 to the wells. Include a vehicle control (medium with the same concentration of solvent as the highest WBC100 concentration).
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Add MTT reagent to each well and incubate for 4 hours.

## Methodological & Application





- Add solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.





Click to download full resolution via product page

Figure 2: Workflow for in vitro cell viability assay.



## In Vivo Orthotopic AML Xenograft Model

This protocol describes the establishment and treatment of an orthotopic AML model in mice.

#### Materials:

- NOD/SCID/IL2Ry-/- (NSG) mice
- MOLM-13-luciferase cells
- WBC100
- Vehicle for oral administration
- Bioluminescence imaging system

#### Procedure:

- Inject MOLM-13-luciferase cells intravenously into NSG mice.
- Monitor tumor engraftment and progression using bioluminescence imaging.
- Once the tumor is established, randomize the mice into treatment and control groups.
- Administer WBC100 (e.g., 0.1, 0.2, 0.4 mg/kg) or vehicle orally twice daily for the duration of the study (e.g., 21 days).
- Monitor tumor burden regularly using bioluminescence imaging.
- Record mouse body weight and monitor for any signs of toxicity.
- At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., western blotting, immunohistochemistry).





Click to download full resolution via product page

Figure 3: Workflow for in vivo AML xenograft studies.

## **Western Blotting for c-Myc Degradation**

This protocol is to confirm the **WBC100**-induced degradation of c-Myc protein.



#### Materials:

- AML cells treated with WBC100
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-c-Myc, anti-β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Treat AML cells with various concentrations of WBC100 for a specified time (e.g., 24 hours).
- Lyse the cells and quantify the protein concentration.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane and incubate with the primary anti-c-Myc antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.



## **Synergistic Effects with Other Agents**

Recent studies have explored the combination of **WBC100** with other targeted therapies. For instance, **WBC100** has been shown to synergize with the Bcl-2 inhibitor Venetoclax in killing AML cell lines (Kasumi-1, MOLM-13, MV4-11) and primary AML cells in vitro.[9] This combination leads to enhanced induction of apoptosis.[9]

## **Clinical Development**

A first-in-human, phase I clinical trial of **WBC100** in patients with solid tumors is underway (NCT05100251) to evaluate its safety, tolerability, and preliminary efficacy.[10]

### Conclusion

**WBC100** is a promising c-Myc targeting agent with demonstrated preclinical activity in AML models. Its novel mechanism of action, oral bioavailability, and potent anti-leukemic effects make it a valuable tool for AML research and a potential candidate for clinical development, both as a single agent and in combination therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]
- 2. A Selective Small-Molecule c-Myc Degrader Potently Regresses Lethal c-Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A Selective Small-Molecule c-Myc Degrader Potently Regresses Lethal c-Myc Overexpressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. medchemexpress.com [medchemexpress.com]
- 7. WBC100 (WBC-100) | c-Myc inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Safety and efficacy of a small-molecule c-Myc degrader WBC100 in solid tumors: A first-in-human, phase I trial. ASCO [asco.org]
- To cite this document: BenchChem. [Application Notes and Protocols for WBC100 in Acute Myeloid Leukemia (AML) Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861043#using-wbc100-in-acute-myeloid-leukemia-research-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com